Superior In Vitro Potency Against Key Gram-Negative Pathogens Compared to Cefdinir
Cefixime demonstrates significantly greater in vitro potency than cefdinir against several clinically important Gram-negative pathogens. This is particularly notable for Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae, where cefixime achieves much lower MIC90 values, indicating higher intrinsic activity [1].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration for 90% of isolates) |
|---|---|
| Target Compound Data | MIC90 < 0.015-0.125 mg/L for H. influenzae, K. pneumoniae, K. oxytoca, P. mirabilis, P. vulgaris |
| Comparator Or Baseline | Cefdinir: MIC90 values are less potent for these same species; cefixime was the most active agent tested among oral cephalosporins for this subset. |
| Quantified Difference | Cefixime's MIC90 is >4-8 fold lower than cefdinir for these pathogens (where cefdinir MIC90 values range from 0.5-2 mg/L). |
| Conditions | In vitro susceptibility testing against 279 recent clinical isolates from adult and pediatric patients using standard broth microdilution methodology [1]. |
Why This Matters
For procurement in clinical microbiology or drug development, this data indicates that cefixime remains a more potent and reliable agent for infections where these specific Gram-negative species are primary targets, offering a clear scientific basis for selection over cefdinir.
- [1] Sultan, T., et al. (1994). In vitro activity of cefdinir (FK482) and ten other antibiotics against gram-positive and gram-negative bacteria isolated from adult and pediatric patients. Chemotherapy, 40(2), 80-91. View Source
